![molecular formula C30H48O B14802575 (3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lup-20(29)-en-3-one is a naturally occurring pentacyclic triterpenoid compound. It belongs to the lupane series of triterpenoids, which are known for their diverse biological activities. This compound is found in various plant species and has been studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lup-20(29)-en-3-one can be synthesized through various chemical reactions. One common method involves the oxidation of lupeol, a related triterpenoid, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of Lup-20(29)-en-3-one often involves the extraction of lupeol from natural sources such as birch bark or other plant materials. The extracted lupeol is then subjected to chemical oxidation to produce Lup-20(29)-en-3-one. This process may include steps like vacuum sublimation, supercritical fluid extraction, or microwave-assisted extraction to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Lup-20(29)-en-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to betulinic acid or other oxidized derivatives.
Reduction: Reduction to lupeol or other reduced forms.
Substitution: Formation of derivatives by substituting functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents in organic solvents.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Substitution: Various reagents depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products Formed
Betulinic acid: An oxidized derivative with potential anticancer properties.
Lupeol: A reduced form with anti-inflammatory and antimicrobial activities.
Acetylated derivatives: Compounds with modified biological activities
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive triterpenoids.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties. .
Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of Lup-20(29)-en-3-one involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer: Induces apoptosis in cancer cells through mitochondrial pathways, involving the activation of caspases and the release of cytochrome c
Comparación Con Compuestos Similares
Lup-20(29)-en-3-one is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:
Lupeol: A related triterpenoid with similar anti-inflammatory and antimicrobial properties.
Betulinic acid: An oxidized derivative with potent anticancer activity.
Lup-20(29)-en-3-yl acetate: A derivative with enhanced bioavailability and biological activity .
Propiedades
Fórmula molecular |
C30H48O |
|---|---|
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20?,21?,22?,23?,25?,27-,28+,29-,30-/m1/s1 |
Clave InChI |
GRBHNQFQFHLCHO-FVLNLSKLSA-N |
SMILES isomérico |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


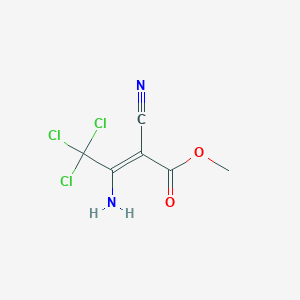

![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
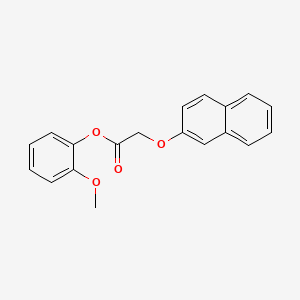
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)
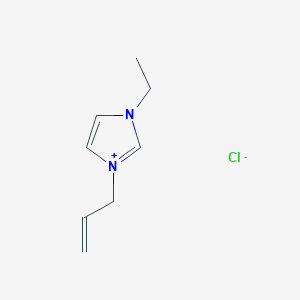
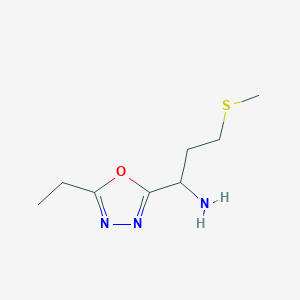
![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)

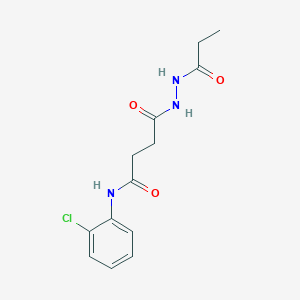
![3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate](/img/structure/B14802578.png)
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
